molecular formula C24H21I6N5O8 B129909 Ioxaglic acid CAS No. 59017-64-0

Ioxaglic acid

Cat. No. B129909
CAS RN: 59017-64-0
M. Wt: 1268.9 g/mol
InChI Key: TYYBFXNZMFNZJT-UHFFFAOYSA-N
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Description

Ioxaglic acid is an iodine-containing, water-soluble radiocontrast agent . The iodine atoms readily absorb X-rays, resulting in a higher contrast of X-ray images . It has a molecular formula of C24H21I6N5O8 and a molecular weight of 1268.89 .


Molecular Structure Analysis

Ioxaglic acid is a benzenedicarboxamide compound having N-substituted carbamoyl groups at the 1- and 3-positions, iodo substituents at the 2-, 4- and 6-positions and an acetyl (methyl)amino group at the 5-position . It is an organoiodine compound, a benzenedicarboxamide, and a member of benzoic acids .


Chemical Reactions Analysis

Ioxaglic acid is negatively charged and is useful as an inverse indicator for glycosaminoglycan (GAG) used in computed tomography (CT) . It can be used for imaging of human osteoarthritic cartilage via quantitative assessment of glycosaminoglycan content .


Physical And Chemical Properties Analysis

Ioxaglic acid has a density of 2.5±0.1 g/cm3, a boiling point of 887.9±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . It has a molar refractivity of 210.5±0.3 cm3, a polar surface area of 194 Å2, and a molar volume of 498.5±3.0 cm3 .

Scientific Research Applications

Diagnostic Imaging

Ioxaglic acid is primarily used as a contrast agent in diagnostic imaging. It is a tri-iodinated benzoate compound that enhances the visibility of internal structures in radiological procedures . Its applications include:

The compound’s low osmolarity reduces the risk of side effects, making it a safer choice for patients .

Pharmacological Reference Standard

In the pharmaceutical industry, ioxaglic acid serves as a USP Reference Standard . It is used to ensure the quality, purity, and potency of pharmaceutical products . This application is critical for:

Biotechnological Potential

Ioxaglic acid’s derivatives and related compounds have shown potential in biotechnological applications. They can be involved in:

These processes are essential for understanding and enhancing agricultural productivity and environmental remediation efforts .

Contrast Agent Mechanism Study

The study of ioxaglic acid’s mechanism of action as a contrast agent provides insights into:

This research helps in the development of more effective and safer contrast agents .

Viscosity Modification in Hyaluronic Acid

Ioxaglic acid has been studied for its effects on the viscosity of hyaluronic acid, which has implications in:

Such studies are important for improving clinical outcomes in various medical procedures .

Mechanism of Action

Target of Action

Ioxaglic acid is primarily used as a contrast agent in various radiological procedures . It is an iodine-containing, low osmolality contrast agent . The primary targets of Ioxaglic acid are the tissues that need to be visualized during radiological procedures .

Mode of Action

Ioxaglic acid works by blocking X-rays and appearing opaque on X-ray film . This improves the visualization of important structures and organs during various procedures such as angiography, arteriography, arthrography, cholangiography, urography, and computed tomography . Ioxaglic acid achieves water solubility by ionization and is a 3.0 ratio ionic agent .

Biochemical Pathways

It is known that the iodine atoms in ioxaglic acid readily absorb x-rays, resulting in a higher contrast of x-ray images .

Pharmacokinetics

Ioxaglic acid is rapidly transported through the circulatory system to the kidneys following the intravascular route of injection . The pharmacokinetics of Ioxaglic acid are described by a two-compartment model with a rapid alpha phase for drug distribution and a slow beta phase for the elimination of the drug . It is eliminated in an unmetabolized (unchanged) form via the kidneys with a half-life of 92 minutes .

Result of Action

The primary result of Ioxaglic acid’s action is the enhanced visualization of important organs and structures in the body during radiological procedures . It allows for diagnostic visualization in various soft tissues and body cavities .

Action Environment

The action of Ioxaglic acid can be influenced by certain environmental factors. For instance, there is a risk of hypothyroidism in newborns who have received, or whose mother has received, an iodinated contrast agent . .

Safety and Hazards

Ioxaglic acid should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental ingestion or inhalation, medical attention should be sought immediately . Allergy-like effects such as itching, sneezing, coughing, and yawning can be the first sign of severe adverse reactions .

Future Directions

Ioxaglic acid is currently used as a contrast agent in various radiological procedures . Its low osmolarity and fewer side effects compared to older contrast agents make it a promising candidate for future developments in diagnostic imaging .

properties

IUPAC Name

3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21I6N5O8/c1-7(37)35(3)20-17(29)10(21(39)31-2)13(25)11(18(20)30)23(41)33-6-8(38)34-19-15(27)9(22(40)32-4-5-36)14(26)12(16(19)28)24(42)43/h36H,4-6H2,1-3H3,(H,31,39)(H,32,40)(H,33,41)(H,34,38)(H,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYBFXNZMFNZJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21I6N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67992-58-9 (mono-hydrochloride salt)
Record name Ioxaglic acid [USAN:USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID5023166
Record name Ioxaglic acid
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Molecular Weight

1268.9 g/mol
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Solubility

soluble
Record name Ioxaglic acid
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Mechanism of Action

Ioxaglic acid is an iodine-containing, low osmolality contrast agent. Ioxaglate is a molecule that consists of six iodine atoms and achieves water solubility by ionization; thus, it is a 3.0 ratio ionic agent. By far the most successful and widely used contrast agents in use today are the iodinated contrast media, which were introduced into clinical practice in the 1950s. Approximately 75 million doses of iodinated contrast agents are administered worldwide each year. The iodinated contrast agents fall into 4 groups. Each group has unique chemical, physical, and biologic properties. These various contrast agents are required to meet the demands of a broad variety of imaging modalities. All agents share a similar function group—a tri-iodinated benzene ring. Iodine plays an imperative role in the attenuation of x-ray signal. The atomic radius of a covalently bonded iodine atom is about 133 picometers, falling within the same range of the wavelengths of x-rays: 10 to 10,000 picometers. Therefore, x-rays are easily attenuated by the iodine atoms. In addition, iodine atoms covalently bonded to a benzene ring have 2 main advantages: (1) 3 large atoms located in such close proximity increase the effective molecular size, attenuating longer-wavelength x-rays, and (2) covalent bonding to a stable organic functional group (for example, benzene) decrease the risk of toxic adverse effects from free iodide molecules. Ionization is an important characteristic to note in contrast media preparations. Compounds are classified as either ionic or nonionic. The ionic compounds dissociate in aqueous solution and therefore have a higher osmolality. The anion is the radiopaque portion of the molecule, however, both the anion and cation are osmotically active. Compared with nonionic media such as ioxaglic acid, ionic contrast media have more adverse hemodynamic effects, especially in patients with heart disease. The nonionic media are water soluble but do not dissociate in solution. Nonionic agents possess lower osmolality because there are fewer particles in solution. The nonionic contrast agents are more hydrophilic than ionic agents, resulting in lower osmolality, reduced binding to plasma proteins, decreased tissue binding, and a decreased tendency to cross cell membranes. The low-osmolality of ioxaglic acid reduces the risk of adverse events. The occurrence of adverse reactions is more common after the use of high-osmolarity agents: about 15% with a high-osmolarity agent versus 3% with a low-osmolarity agent. The use of high-osmolarity agents has decreased significantly in recent years. Most adverse effects and adverse reactions to this group of drugs are multifactorial and are likely due to a combination of direct cellular toxicity, the ionic state (for example, ionic vs nonionic), or the osmolarity of the injected contrast drug.
Record name Ioxaglic acid
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Product Name

Ioxaglic acid

CAS RN

59017-64-0
Record name Ioxaglic acid
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Record name IOXAGLIC ACID
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Record name Ioxaglate
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Melting Point

>254°C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is ioxaglic acid eliminated from the body?

A1: Ioxaglic acid is primarily eliminated unchanged in the urine through glomerular filtration, with a plasma elimination half-life of approximately 45 minutes. []

Q2: Does the route of administration influence ioxaglic acid's distribution?

A2: While studies mainly focus on intravenous administration, research indicates that renal cortical concentrations remain consistently higher than medullary or papillary concentrations regardless of administration method. This suggests a potential impact of ioxaglic acid's ionic and lipophilic properties on its renal accumulation. []

Q3: Are there concerns about ioxaglic acid's effect on kidney function?

A3: Although generally considered safe, ioxaglic acid can potentially cause acute renal failure (ARF), particularly in patients with pre-existing renal impairment. [, ] Studies show a 12.5% incidence of ARF in a mixed patient population, with creatinine clearance being the most sensitive marker for detecting often mild and reversible renal function changes. []

Q4: What are the potential adverse effects of ioxaglic acid on the heart?

A4: Research suggests that ioxaglic acid, while generally safer than older high-osmolar contrast agents, can still have greater effects on cardiac function compared to equiosmolar non-ionic contrast agents like metrizamide. This might be due to the chemical toxicity of the anion or the sodium content in the solution. [, ]

Q5: Can ioxaglic acid trigger hypersensitivity reactions?

A5: Yes, delayed hypersensitivity reactions to ioxaglic acid have been reported. One case study describes a patient experiencing symptoms like a maculopapular rash, fever, and eosinophilia after coronary angiography with ioxaglic acid-meglumine. [] Another study mentions a non-pigmenting fixed drug eruption associated with ioxaglic acid. []

Q6: How does the structure of ioxaglic acid contribute to its low osmolality?

A6: Ioxaglic acid is a mono-acid dimer, meaning two ioxaglic acid molecules are linked together. This dimeric structure allows for a lower osmolality compared to monomeric ionic contrast agents at the same iodine concentration. [, ]

Q7: Does ioxaglic acid impact platelet function?

A8: In vitro studies using the PFA-100™ demonstrate that ioxaglic acid exhibits a greater antiaggregatory effect on human platelets compared to non-ionic contrast media iodixanol and iohexol. This effect appears to be linked to the ioxaglic moiety itself, rather than osmolality, sodium, or meglumine components. [, ]

Q8: Does ioxaglic acid have antithrombotic properties?

A9: Research in a rat model of arterial thrombosis shows that ioxaglic acid significantly prolongs the time to carotid artery occlusion and reduces thrombus weight compared to saline controls. This suggests a greater in vivo antithrombotic potential for ioxaglic acid compared to the non-ionic contrast medium iohexol. []

Q9: Can ioxaglic acid be incorporated into drug delivery systems?

A10: Yes, research indicates that ioxaglic acid can be successfully incorporated into drug-delivery embolic emulsions, combining it with agents like Lipiodol ultrafluid, glycerol, and D-Mannitol. These emulsions have shown promising results in delivering antitumor agents, particularly in treating malignant brain tumors. []

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